molecular formula C3H7NO B14320920 N-Methylethanimine N-oxide CAS No. 107402-94-8

N-Methylethanimine N-oxide

Cat. No.: B14320920
CAS No.: 107402-94-8
M. Wt: 73.09 g/mol
InChI Key: NJRRLMCNXQQNLK-UHFFFAOYSA-N
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Description

N-Methylethanimine N-oxide is a reactive molecular substance containing a methyl group attached to an imine. It is a derivative of N-Methylmethanimine, which is known for its reactivity and formation of various products under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylethanimine N-oxide can be synthesized through the oxidation of N-Methylmethanimine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions usually require a basic medium and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow reactors. These reactors allow for the efficient and controlled oxidation of N-Methylmethanimine using oxidizing agents such as sodium percarbonate or urea-hydrogen peroxide adduct (UHP) in the presence of catalysts like titanium silicalite (TS-1) .

Chemical Reactions Analysis

Types of Reactions

N-Methylethanimine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various nitrogen oxides.

    Reduction: It can be reduced back to N-Methylmethanimine under specific conditions.

    Substitution: The N-oxide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peroxycarboxylic acids (RCOOOH), sodium percarbonate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used to substitute the N-oxide group.

Major Products Formed

    Oxidation: Formation of higher nitrogen oxides.

    Reduction: Regeneration of N-Methylmethanimine.

    Substitution: Formation of substituted imines and other nitrogen-containing compounds.

Scientific Research Applications

N-Methylethanimine N-oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methylethanimine N-oxide involves its ability to act as both an oxidizing and reducing agent. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual ability to act as both an oxidizing and reducing agent. This property makes it a valuable reagent in various chemical reactions and industrial processes. Its reactivity and versatility set it apart from other similar compounds.

Properties

CAS No.

107402-94-8

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

N-methylethanimine oxide

InChI

InChI=1S/C3H7NO/c1-3-4(2)5/h3H,1-2H3

InChI Key

NJRRLMCNXQQNLK-UHFFFAOYSA-N

Canonical SMILES

CC=[N+](C)[O-]

Origin of Product

United States

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